4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid

Description

Historical Context and Discovery

The compound 4-oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid emerged as a subject of interest in heterocyclic chemistry during the early 21st century. While its exact discovery timeline remains unclear, PubChem records indicate its first registration in 2005 (CID 2725859). The structural motif suggests it originated from synthetic efforts to combine benzothiazole and pyrimidine frameworks, which were gaining attention for their pharmacological potential. Early synthetic routes likely involved cyclization strategies similar to those used for pyrimido[2,1-b]benzothiazoles, as described in multicomponent reactions utilizing 2-aminobenzothiazole precursors. The compound’s creation aligns with broader trends in polyheterocyclic research, where fused systems were being explored for enhanced bioactivity and material properties.

Nomenclature and Classification in Heterocyclic Chemistry

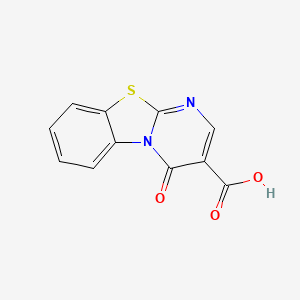

This compound belongs to the class of fused polycyclic heteroaromatic systems. Its IUPAC name, This compound , reflects its structural features:

- 9-thia : A sulfur atom at position 9

- 1,4a-diaza : Nitrogen atoms at positions 1 and 4a

- 4-oxo : A ketone group at position 4

- 3-carboxylic acid : A carboxyl group at position 3.

The core structure combines a benzothiazole ring fused to a pyrimidine ring, creating a tricyclic system. This classification places it within the broader family of pyrimido[2,1-b]benzothiazoles, which are known for their planar, conjugated π-systems. Systematic numbering and substituent positions are illustrated below:

Table 1: Structural and Molecular Data

Significance in Polyheterocyclic Research

The compound’s fused architecture makes it a valuable template for studying electronic and steric effects in polyheterocycles. Its sulfur and nitrogen atoms contribute to:

- Electron-deficient character , enabling applications in organic semiconductors.

- Metal-coordination sites , useful in catalytic systems.

- Bioisosteric potential , allowing mimicry of natural heterocycles in drug design.

Recent studies highlight its role as a precursor for anticancer agents, where the pyrimidine moiety interacts with enzymatic targets like kinesin spindle proteins. Additionally, its carboxylic acid group permits functionalization into esters or amides, expanding utility in medicinal chemistry.

Research Scope and Objectives

Current research focuses on three domains:

- Synthetic Methodology : Developing one-pot, catalyst-free routes to improve yield and sustainability.

- Biological Evaluation : Screening derivatives for NLRP3 inflammasome inhibition, leveraging the thiazole-pyrimidine core’s affinity for inflammatory targets.

- Materials Science : Exploring optoelectronic properties for use in organic light-emitting diodes (OLEDs).

Ongoing challenges include optimizing regioselectivity in derivatization and elucidating structure-activity relationships for targeted applications.

Properties

IUPAC Name |

4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S/c14-9-6(10(15)16)5-12-11-13(9)7-3-1-2-4-8(7)17-11/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGSXUWUVNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369386 | |

| Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21786-97-0 | |

| Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Thia-Diaza-Fluorene Core

According to a European patent document, the synthesis begins with the preparation of intermediates such as 2-methylsulfanyl-4-oxo-5,6,7,8-tetrahydro-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid, which serves as a precursor to the target compound. The process involves:

- Suspension of starting materials in suitable solvents.

- Cyclization reactions to form the fused heterocyclic ring system.

- Introduction of sulfur and nitrogen atoms through thiazole and diaza ring formation.

This step is critical for establishing the core structure that defines the compound’s chemical identity.

Oxidation and Functional Group Transformations

The 4-oxo group is introduced by oxidation of the corresponding tetrahydro intermediates. Common oxidizing agents and conditions are selected to ensure selective oxidation without degrading the heterocyclic system. The oxidation step is often followed by purification to isolate the 4-oxo intermediate.

Carboxylation and Final Functionalization

The carboxylic acid group at the 3-position is introduced either by:

- Direct carboxylation of the heterocyclic intermediate.

- Hydrolysis of ester precursors under basic conditions (e.g., NaOH in methanol), followed by acidification to yield the free acid.

This step is essential for obtaining the final compound with the desired acidic functionality.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Cyclization | Starting amines, sulfur sources, solvents | Formation of thia-diaza-fluorene core |

| 2 | Oxidation | Selective oxidants (e.g., mild oxidizers) | Introduction of 4-oxo group |

| 3 | Carboxylation / Hydrolysis | Base hydrolysis (NaOH/MeOH), acid workup | Formation of 3-carboxylic acid group |

Research Findings and Optimization Notes

- The cyclization step requires careful control of reaction conditions to avoid side products and ensure ring closure efficiency.

- Oxidation must be selective to prevent over-oxidation or ring degradation.

- Hydrolysis conditions should be optimized to maximize yield of the free acid without decomposing the heterocyclic core.

- The nitration and reduction steps used in related quinolizine carboxylic acid syntheses suggest that mild reducing agents like sodium dithionite (Na2S2O4) can be employed for intermediate transformations, which may be applicable in analogous steps for this compound.

- The compound’s synthesis can be adapted to produce derivatives by modifying substituents on the core structure, which is valuable for medicinal chemistry applications.

Summary Table of Key Physical and Chemical Data

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

-

Reduction:

- Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.

-

Substitution:

- The compound can participate in substitution reactions, especially at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxy derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid exhibit promising anticancer properties. A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer drugs .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it can inhibit certain enzymes involved in metabolic pathways of pathogenic organisms, which could lead to novel therapeutic strategies against infections .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for various industrial applications .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of synthesized derivatives of this compound against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited an IC50 value of 15 µM, significantly lower than the control group, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thia-diaza-fluorene core may facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heteroatom Substitution: Thia vs. Oxa Derivatives

A critical distinction lies in the substitution of sulfur (thia) for oxygen (oxa) in the fluorene core. For example:

- 4-Oxo-4H-9-oxa-1,4a-diaza-fluorene-3-carboxylic acid amide (C₁₃H₁₀N₃O₃): Synthesized via amide dehydration using POCl₃, this compound serves as a precursor to nitriles .

- 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid : The sulfur atom increases molecular polarizability and alters hydrogen-bonding capabilities compared to oxygen. This substitution may enhance lipid solubility or modify interactions with biological targets.

Table 1: Key Differences Between Thia and Oxa Derivatives

Comparison with Quinoline-Based Carboxylic Acids

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (e.g., N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide) share a fused bicyclic system but feature a quinoline core instead of fluorene. Key differences include:

- Synthesis: Quinoline derivatives are synthesized via acyl chloride intermediates using thionyl chloride (SOCl₂) and toluene, followed by amine coupling .

Thiazole-Carboxylic Acid Derivatives

Thiazole-containing compounds like 4-phenyl-1,3-thiazole-2-carboxylic acid () share sulfur and nitrogen heteroatoms but lack the fused bicyclic framework. Thiazoles are often utilized in drug design due to their metabolic stability and bioavailability. The thia-fluorene derivative’s larger aromatic system may offer enhanced π-stacking interactions in target binding compared to monocyclic thiazoles .

Crystal Structure and Molecular Interactions

The crystal structure of (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid () reveals chain-like hydrogen-bonding networks (O—H···O) and weak C—H···π interactions.

Biological Activity

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid (OTDFCA) is a synthetic compound characterized by its unique molecular structure, featuring a thia-diaza-fluorene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C11H6N2O3S

- Molecular Weight : 246.24 g/mol

- CAS Number : 21786-97-0

The compound's structure includes a carboxylic acid group and a heterocyclic ring system, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of OTDFCA typically involves several key steps:

- Formation of the Thia-Diaza-Fluorene Core : This is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources.

- Oxidation and Carboxylation : The introduction of the oxo group at the 4-position and the carboxylic acid group at the 3-position is performed using oxidizing agents and carboxylating agents under controlled conditions.

The precise mechanism of action for OTDFCA remains partially understood. However, it is believed to interact with various molecular targets, including enzymes and cellular receptors. The structural features of OTDFCA may facilitate binding to specific sites, leading to modulation of biological pathways.

Antimicrobial Properties

Research indicates that OTDFCA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

OTDFCA has been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of cancer cells in several models, including breast cancer (MCF-7) and lung cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key area of interest.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of OTDFCA, it was tested against multiple strains of Gram-positive and Gram-negative bacteria. The results indicated that OTDFCA had a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

A study evaluating the anticancer effects of OTDFCA on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers, confirming its potential as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 75 | 10 |

| 25 | 50 | 30 |

| 50 | 30 | 60 |

Comparative Analysis with Similar Compounds

OTDFCA can be compared with structurally related compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxo-4H-1-thia-4a,9-diaza-fluorene-2-carboxylic acid | Different substitution pattern | Moderate antimicrobial activity |

| This compound methyl ester | Methyl ester derivative | Reduced anticancer activity |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis often involves coupling reactions of thiazole or diazafluorene precursors with carboxylic acid derivatives. For example, sodium hydride in HPLC-grade methanol has been used to facilitate nucleophilic substitution in analogous 4-oxo-quinoline derivatives, achieving ~80% purity . Purification via recrystallization or column chromatography (e.g., using silica gel) is recommended. Monitor reaction progress with TLC (ethyl acetate/hexane, 1:1) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

Q. How should researchers characterize the compound’s structural integrity?

- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is critical. In related diazafluorene systems, triclinic crystal systems (e.g., space group P1, α = 89.3°, β = 74.7°, γ = 71.7°) have been resolved . Note that radical intermediates (e.g., isoindolin-2-yloxyl derivatives) may cause NMR signal broadening; use low-temperature ESR spectroscopy for such cases .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm for conjugated systems). Analogous 4-oxo-dihydrophthalazines show increased hydrolysis at pH > 8, requiring storage at 2–8°C in amber vials .

Q. What safety protocols are essential for handling this compound?

- Methodology : Classified as acutely toxic (oral, Category 4) and a respiratory irritant. Use fume hoods, nitrile gloves, and ANSI-approved goggles. In case of exposure, rinse eyes with water for 15 minutes and administer activated charcoal for ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodology : Compare SCXRD parameters (e.g., unit cell dimensions, torsion angles) across studies. For example, triclinic systems (a = 9.89 Å, b = 10.24 Å, c = 13.67 Å) in related 4-oxo complexes suggest planar diazafluorene cores, while deviations may arise from π-stacking or hydrogen-bonding interactions . Use density functional theory (DFT) to model electronic effects on geometry.

Q. How to address discrepancies in spectroscopic data (e.g., missing NMR signals)?

- Methodology : Radical intermediates (e.g., nitroxide derivatives) can cause signal broadening or absence. For such cases, employ dynamic NMR techniques or substitute with stable isotopes (e.g., ¹⁵N-labeled analogs). In one study, tetraethylisoindolin-2-yloxyl radicals led to incomplete ¹H NMR spectra, resolved via ESR and HRMS .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

- Methodology : Investigate nucleophilic substitution at the 3-carboxylic acid site using DFT. For example, fluoroquinolone analogs undergo SNAr reactions at the 7-position with piperazine derivatives, driven by electron-withdrawing 4-oxo groups . Kinetic studies (e.g., variable-temperature NMR) can map activation barriers.

Q. How does this compound compare to structurally related 4-oxo-diazafluorenes in biological assays?

- Methodology : Use SAR (structure-activity relationship) studies. For instance, 9-fluoro-4-oxo-diazafluorenium salts exhibit enhanced antibacterial activity due to improved membrane permeability . Test against Gram-negative/-positive strains in MIC assays, correlating results with logP (HPLC-derived) and solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.